

Application Notes and Protocols for Investigating Diabetic Neuropathy with T-1095

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Compound of Interest

Compound Name: T-1095

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Introduction

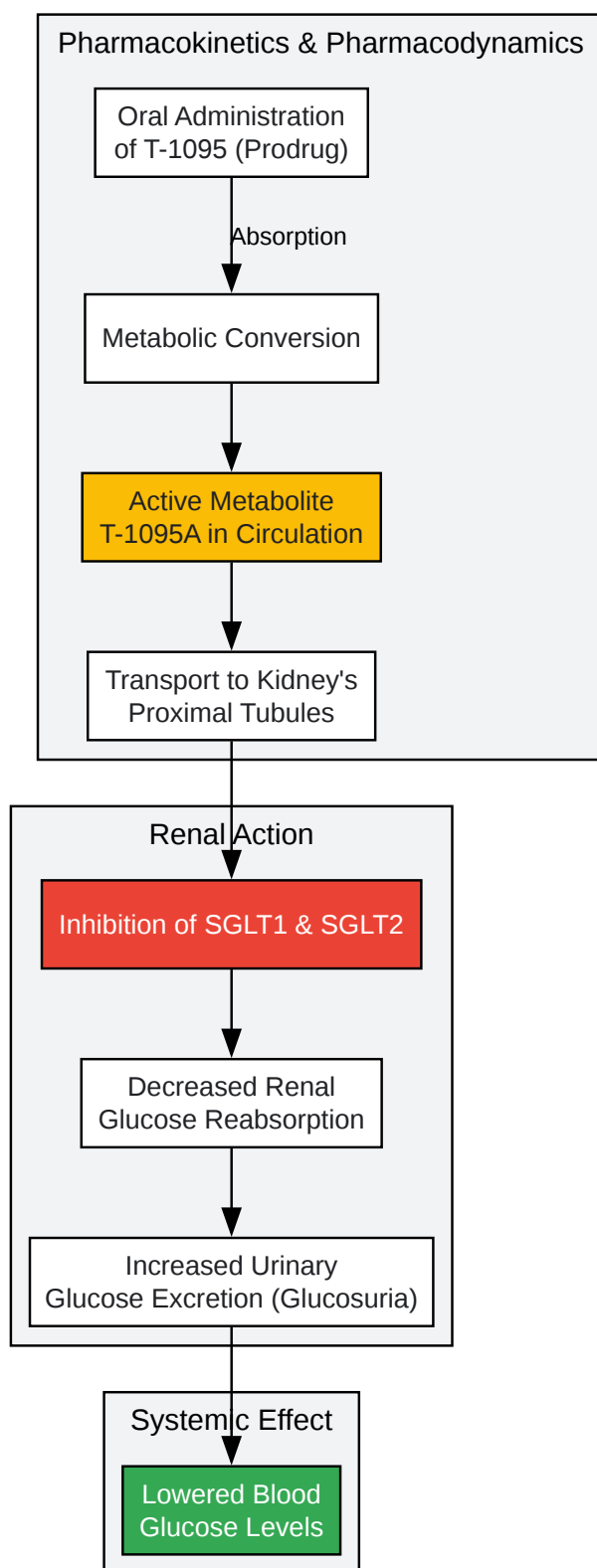
Diabetic peripheral neuropathy (DPN) is one of the most common and debilitating complications of diabetes, affecting up to 50% of patients.^[1] It is characterized by progressive, length-dependent nerve damage, leading to symptoms ranging from pain and sensory loss to foot ulcers and amputations.^{[1][2]} The pathophysiology of DPN is complex, with chronic hyperglycemia being a primary driver.^{[1][3]} Hyperglycemia can lead to a state of impaired metabolism and bioenergetic failure in peripheral nerves, contributing to nerve damage.^[4]

T-1095 is an orally active, selective inhibitor of the sodium-glucose cotransporters SGLT1 and SGLT2.^[5] As a prodrug, it is metabolized in the body to its active form, **T-1095A**.^[6] By inhibiting SGLTs in the kidney, **T-1095** blocks glucose reabsorption and increases urinary glucose excretion, thereby effectively lowering blood glucose levels.^{[6][7]} While originally developed as a general anti-diabetic agent, its potent glucose-lowering effect makes it a valuable pharmacological tool for investigating the direct impact of glycemic control on the progression and potential amelioration of diabetic neuropathy in preclinical models.

These application notes provide a comprehensive overview and detailed protocols for utilizing **T-1095** in the study of diabetic neuropathy.

Mechanism of Action: T-1095

T-1095 exerts its antihyperglycemic effect through a mechanism independent of insulin action. [8] After oral administration, it is absorbed and converted to its active metabolite, **T-1095A**. [6] **T-1095A** targets SGLT1 and SGLT2, which are primarily responsible for glucose reabsorption in the proximal tubules of the kidneys. By inhibiting these transporters, **T-1095A** effectively reduces the renal threshold for glucose, leading to significant excretion of glucose in the urine and a subsequent reduction in systemic blood glucose concentrations. [6][9]



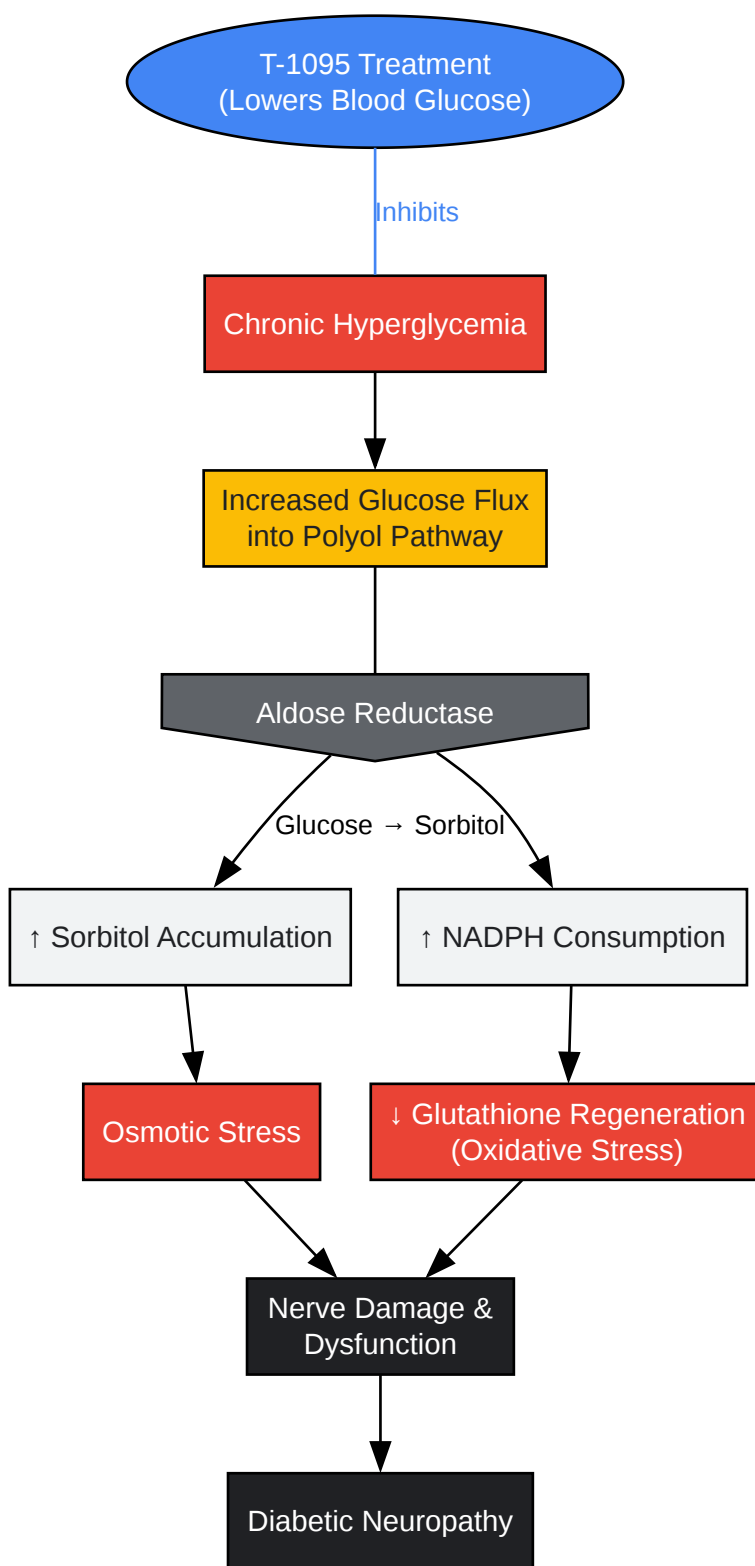
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Figure 1: Mechanism of action of **T-1095**.

Rationale for Use in Diabetic Neuropathy Research

A key mechanism implicated in the pathogenesis of diabetic neuropathy is the polyol pathway.^{[10][11]} In a hyperglycemic state, excess glucose that cannot be processed by glycolysis is shunted into this pathway.^[11] The enzyme aldose reductase converts glucose to sorbitol, a reaction that consumes the cofactor NADPH.^[10] Sorbitol accumulation within nerve cells creates osmotic stress, while the depletion of NADPH impairs the regeneration of reduced glutathione, a critical antioxidant, leading to increased oxidative stress.^{[10][12]} Both osmotic and oxidative stress contribute significantly to nerve cell damage and the development of neuropathy.^[12]

By lowering systemic glucose levels, **T-1095** reduces the substrate available for the polyol pathway in nerve tissues. This intervention provides a direct method to test the hypothesis that tight glycemic control can prevent or reverse the pathological changes associated with diabetic neuropathy.



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Figure 2: Pathophysiology of diabetic neuropathy and **T-1095**'s point of intervention.

Quantitative Data Summary

The following tables summarize key quantitative data for **T-1095** based on published preclinical studies.

Table 1: Pharmacological Properties of **T-1095**

Compound	Target	IC ₅₀ (μM)	Reference
T-1095	Human SGLT1	22.8	[5]

| **T-1095** | Human SGLT2 | 2.3 | [5] |

Table 2: Effects of **T-1095** on Glycemic Control in STZ-Induced Diabetic Rats

Treatment Group	Duration	Blood Glucose (mg/dL)	HbA1c (%)	Reference
Normal Control	8 weeks	~100	~4.0	[9]
STZ Diabetic Control	8 weeks	> 500	~12.0	[9]
STZ + 0.1% T-1095	8 weeks	~250	~7.5	[9]

(Values are approximate, based on graphical data from the cited source.)

Table 3: Expected Outcomes of **T-1095** on Neuropathy Endpoints

Parameter	Diabetic Control Group	T-1095 Treated Group	Rationale / Measurement
Motor Nerve Conduction Velocity	Decreased	Improved / Normalized	Measures nerve function.[13][14]
Thermal Paw Withdrawal Latency	Decreased (Hyperalgesia)	Increased / Normalized	Behavioral test for sensory neuropathy. [15]
Mechanical Withdrawal Threshold	Decreased (Allodynia)	Increased / Normalized	Behavioral test for sensory neuropathy. [15]

| Epidermal Nerve Fiber Density | Decreased | Preserved / Increased | Morphological measure of nerve degeneration.[16] |

Experimental Protocols

Protocol 1: Induction of Diabetes in a Rodent Model

This protocol describes the induction of Type 1 diabetes using streptozotocin (STZ), a chemical that is toxic to pancreatic β -cells.[17]

Materials:

- Male Sprague-Dawley rats (200-250 g) or C57BL/6 mice (8-10 weeks old).
- Streptozotocin (STZ).
- Citrate buffer (0.1 M, pH 4.5), sterile.
- Glucometer and test strips.
- Animal housing and husbandry supplies.

Procedure:

- Acclimatization: Acclimate animals for at least one week prior to the experiment.
- Fasting: Fast animals for 4-6 hours before STZ injection.
- STZ Preparation: Prepare a fresh solution of STZ in cold, sterile citrate buffer immediately before use. Protect the solution from light.
 - For Rats: A single intraperitoneal (IP) injection of 50-65 mg/kg.
 - For Mice: Multiple low-dose protocol (e.g., 50 mg/kg IP for 5 consecutive days) is often used to reduce mortality and induce a more stable diabetic state.[\[17\]](#)
- Injection: Administer the STZ solution via IP injection. Administer an equivalent volume of citrate buffer to control animals.
- Post-Injection Care: Provide animals with a 10% sucrose water solution for the first 24 hours to prevent hypoglycemia due to massive insulin release from dying β -cells.
- Diabetes Confirmation: Monitor blood glucose levels 48-72 hours after the final injection from tail vein blood. Animals with non-fasting blood glucose levels >250 mg/dL are considered diabetic and can be included in the study.

Protocol 2: T-1095 Administration and Study Design

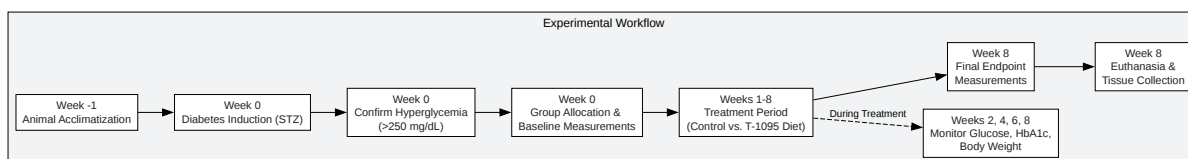
This protocol outlines the experimental workflow for a typical preclinical study investigating the effects of **T-1095** on diabetic neuropathy.

Materials:

- Diabetic and non-diabetic control animals (from Protocol 1).
- **T-1095**.
- Powdered rodent chow.
- Precision scale.

Procedure:

- Group Allocation: Divide animals into at least three groups:
 - Group 1: Non-diabetic Control (standard diet).
 - Group 2: Diabetic Control (standard diet).
 - Group 3: Diabetic + **T-1095** (**T-1095** mixed diet).
- Baseline Measurements: Before starting treatment, perform baseline measurements for all neuropathy endpoints (see Protocol 3).
- **T-1095** Diet Preparation: Prepare the **T-1095** diet by thoroughly mixing the compound into powdered chow. A common dose is 0.03% to 0.1% (w/w).[9][18] Prepare fresh diet weekly.
- Treatment Period: Administer the respective diets to the animal groups for a period of 4 to 8 weeks.[9] Monitor animal body weight and food intake weekly. Monitor blood glucose and HbA1c at regular intervals (e.g., every 2-4 weeks).
- Endpoint Measurements: At the end of the treatment period, repeat the neuropathy endpoint measurements.
- Tissue Collection: At the study terminus, euthanize animals according to approved protocols and collect relevant tissues (e.g., sciatic nerve, dorsal root ganglia, skin from the hind paw) for histological or molecular analysis.



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Figure 3: Preclinical experimental workflow for **T-1095** evaluation.

Protocol 3: Neuropathy Endpoint Assessments

NCV is a critical, objective measure of peripheral nerve function.^{[19][20]}

Procedure (for rat sciatic nerve):

- Anesthetize the rat and maintain its body temperature at 37°C.
- Expose the sciatic nerve at two points: the sciatic notch (proximal) and the popliteal fossa (distal).
- Place stimulating electrodes at the proximal site and recording electrodes on the gastrocnemius muscle.
- Deliver a supramaximal electrical stimulus and record the latency of the resulting compound muscle action potential (CMAP).
- Move the stimulating electrodes to the distal site and repeat the stimulation, recording the new latency.
- Measure the distance between the proximal and distal stimulation sites.
- Calculate Motor NCV (m/s) = Distance (m) / (Proximal Latency - Distal Latency).

1. Thermal Hyperalgesia (Hargreaves Plantar Test):

- Place the animal in a clear plastic chamber on a glass floor and allow it to acclimate.
- Position a radiant heat source under the glass, directly beneath the hind paw.
- Activate the heat source and start a timer.
- Stop the timer when the animal withdraws its paw. This is the paw withdrawal latency.
- A shortened latency in diabetic animals indicates thermal hyperalgesia.

2. Mechanical Allodynia (von Frey Filaments):

- Place the animal on an elevated mesh floor and allow it to acclimate.
- Apply calibrated von Frey filaments of increasing stiffness to the plantar surface of the hind paw.
- A positive response is a sharp withdrawal of the paw.
- Determine the 50% withdrawal threshold using the up-down method. A lower threshold in diabetic animals indicates mechanical allodynia.

ENFD is a quantitative morphological marker for small-fiber sensory neuropathy.[16]

Procedure:

- Collect a 3-mm punch biopsy from the plantar surface of the hind paw.
- Fix the tissue in a suitable fixative (e.g., PLP fixative).
- Cryoprotect the tissue in sucrose, then embed and freeze it.
- Cut 50- μ m sections using a cryostat.
- Perform immunohistochemistry using an antibody against the pan-axonal marker PGP9.5.
- Visualize the stained nerve fibers using a fluorescence microscope.
- Count the number of individual nerve fibers crossing the dermal-epidermal junction and express the result as fibers/mm of epidermal length.

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